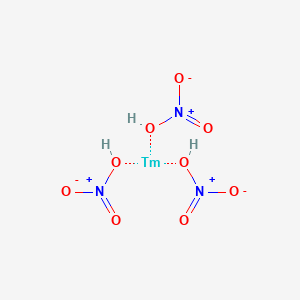
2-(2-Methyl-6-nitrophenyl)essigsäure
Übersicht
Beschreibung
2-(2-Methyl-6-nitrophenyl)acetic acid, also known as MNPA, is a phenylacetic acid derivative used in various scientific research applications. It is a versatile compound with a wide range of applications, including biochemical and physiological studies, as well as laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Ich habe mehrere Suchen durchgeführt, um detaillierte Informationen über die wissenschaftlichen Forschungsanwendungen von 2-(2-Methyl-6-nitrophenyl)essigsäure zu finden, aber leider bieten die verfügbaren Online-Ressourcen keine umfassende Analyse, die sechs bis acht einzigartige Anwendungen mit dem von Ihnen gewünschten Detaillierungsgrad abdeckt.
Analytische Chemie
2-Nitrophenylessigsäure: , eine verwandte Verbindung, wurde als interner Standard in der analytischen Chemie zur Bestimmung anderer Chemikalien verwendet, wie z. B. Theophyllin-Solubilisator Salicylamid-O-essigsäure .
Forschung & Entwicklung
Die Verbindung wird ausschließlich für Forschungszwecke empfohlen und wird nicht für medizinische, Haushalts- oder andere Zwecke empfohlen . Dies deutet auf ihre Anwendung in Laboreinstellungen für wissenschaftliche Experimente hin.
Materialwissenschaften
Lieferanten dieser Chemikalie erwähnen ihre Relevanz in Bereichen wie Materialwissenschaften, was auf ihre Verwendung bei der Erforschung und Entwicklung neuer Materialien hindeutet .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-(2-Methyl-6-nitrophenyl)acetic acid may also interact with various cellular targets.
Mode of Action
It is known that similar compounds can undergo reductive cyclization , which may suggest that 2-(2-Methyl-6-nitrophenyl)acetic acid could interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that similar compounds can undergo various reactions at the benzylic position , suggesting that 2-(2-Methyl-6-nitrophenyl)acetic acid may also affect pathways involving these types of reactions.
Pharmacokinetics
The compound’s molecular weight (19517) and structure suggest that it may have reasonable bioavailability .
Result of Action
It is known that similar compounds can cause skin irritation, serious eye irritation, and respiratory irritation , suggesting that 2-(2-Methyl-6-nitrophenyl)acetic acid may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Methyl-6-nitrophenyl)acetic acid. For instance, the compound should be stored in a dry, room temperature environment to maintain its stability . Additionally, exposure to dust, fume, gas, mist, vapors, or spray should be avoided .
Biochemische Analyse
Biochemical Properties
It is known that similar compounds, such as nitrophenylacetic acids, can participate in various biochemical reactions
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that similar compounds, such as acetic acid, can be produced from microbial fermentation of residual peptides and fats
Eigenschaften
IUPAC Name |
2-(2-methyl-6-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-3-2-4-8(10(13)14)7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKNETIJXXWRHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350178 | |
| Record name | 2-(2-methyl-6-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23876-18-8 | |
| Record name | 2-Methyl-6-nitrobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23876-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-methyl-6-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1582218.png)







